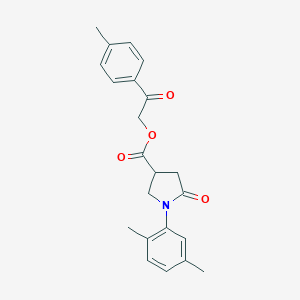
2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MDPV and belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects similar to amphetamines.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the release of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a stimulation of the central nervous system, leading to the psychoactive effects of MDPV.
Biochemical and Physiological Effects:
MDPV has been shown to have various biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory problems. It also causes vasoconstriction, leading to decreased blood flow to vital organs. MDPV has been shown to have neurotoxic effects on the brain, leading to cognitive impairment and neurodegeneration.
実験室実験の利点と制限
MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it useful for studying the role of these neurotransmitters in various physiological and pathological conditions. It is also relatively easy to synthesize and can be used in various animal models. However, MDPV has several limitations. It has a high potential for abuse and addiction, making it difficult to control its use in research studies. It also has several harmful effects on the human body, making it challenging to use in human studies.
将来の方向性
There are several future directions for research on MDPV. One direction is to study its potential therapeutic applications in treating various neurological and psychiatric disorders, such as depression, anxiety, and ADHD. Another direction is to study its potential harmful effects on the human body, particularly on the cardiovascular and nervous systems. Further research is also needed to understand the mechanisms underlying the addictive properties of MDPV and to develop effective treatments for addiction. Finally, more research is needed to develop safer and more selective reuptake inhibitors of dopamine, norepinephrine, and serotonin that can be used as research tools and potential therapeutics.
合成法
MDPV can be synthesized using various methods, including the Leuckart reaction, Friedel-Crafts reaction, and Mannich reaction. The most common method used for synthesizing MDPV is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2,5-dimethylphenylamine and formaldehyde in the presence of an acid catalyst.
科学的研究の応用
MDPV has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, MDPV has been used as a tool to study the dopaminergic system and its role in addiction and reward. In pharmacology, MDPV has been studied for its potential therapeutic applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In toxicology, MDPV has been studied for its potential harmful effects on the human body.
特性
製品名 |
2-(4-Methylphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C22H23NO4 |
分子量 |
365.4 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-5-8-17(9-6-14)20(24)13-27-22(26)18-11-21(25)23(12-18)19-10-15(2)4-7-16(19)3/h4-10,18H,11-13H2,1-3H3 |
InChIキー |
NQOZFOADEFGAJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)





![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)